molecular formula C11H8Cl2O2 B13676809 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one

3,4-dichloro-5-(p-tolyl)furan-2(5H)-one

Cat. No.: B13676809
M. Wt: 243.08 g/mol
InChI Key: FNVICNXKYOABMK-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of two chlorine atoms and a p-tolyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dichlorobenzaldehyde with p-tolylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of the desired furanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: Lacks the p-tolyl group but shares the furanone structure.

    5-(p-Tolyl)furan-2(5H)-one: Lacks the chlorine atoms but has the p-tolyl group.

    3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure with a phenyl group instead of a p-tolyl group.

Uniqueness

3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one is unique due to the combination of chlorine atoms and the p-tolyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

3,4-dichloro-2-(4-methylphenyl)-2H-furan-5-one

InChI

InChI=1S/C11H8Cl2O2/c1-6-2-4-7(5-3-6)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3

InChI Key

FNVICNXKYOABMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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